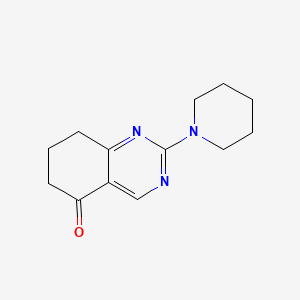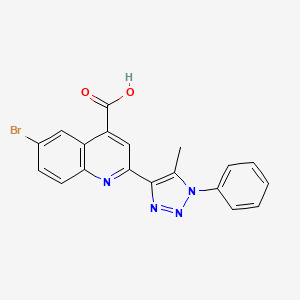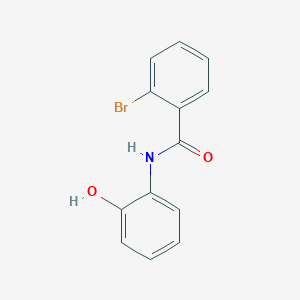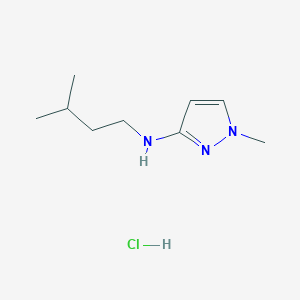![molecular formula C13H15N3O4S2 B12216756 N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B12216756.png)
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable sulfonyl chloride under basic conditions.
Attachment of the Benzamide Moiety: The thiadiazole intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, resulting in the formation of various reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced thiadiazole or benzamide derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(methoxy)benzamide
- N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(ethoxy)benzamide
- N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(butoxy)benzamide
Comparison: Compared to its analogs, N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide exhibits unique properties due to the presence of the propan-2-yloxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15N3O4S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H15N3O4S2/c1-8(2)20-10-6-4-9(5-7-10)11(17)14-12-15-16-13(21-12)22(3,18)19/h4-8H,1-3H3,(H,14,15,17) |
InChI Key |
JBSORXWCHJRLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12216680.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12216694.png)

![Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione](/img/structure/B12216711.png)




![2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216744.png)
![N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12216746.png)
![5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12216748.png)
![(2E)-3-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12216763.png)
![8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12216767.png)
